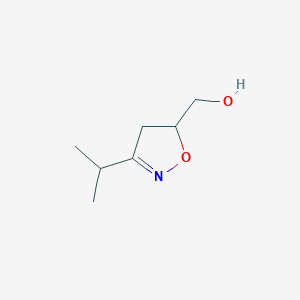

(3-Isopropyl-4,5-Dihydroisoxazol-5-yl)methanol

Übersicht

Beschreibung

“(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol” is a compound with the molecular formula C7H13NO2 . It belongs to the isoxazole family, an important class of heterocyclic compounds. Isoxazoles have been found to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antibiotic properties.

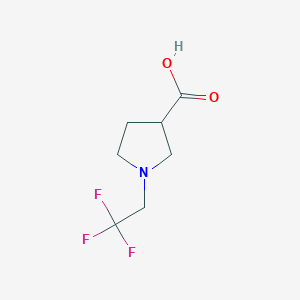

Molecular Structure Analysis

The molecular structure of “this compound” includes an isoxazole ring, a methanol group, and an isopropyl group . The O-H atoms of the methanol group and the N atom of the isoxazole ring are orientated in the same direction, which allows for the formation of intermolecular O-H⋯N hydrogen bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 143.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has two rotatable bonds . The exact mass and monoisotopic mass are both 143.094628657 g/mol . The topological polar surface area is 41.8 Ų .Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

“(3-Isopropyl-4,5-Dihydroisoxazol-5-yl)methanol” wird in der Proteomik-Forschung verwendet . Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierungen zu untersuchen, um ihre komplexen Rollen in verschiedenen biologischen Prozessen zu verstehen.

Arzneimittelforschung

Isoxazol, ein fünf-gliedriger heterozyklischer Pharmakophor, wird häufig als entscheidender Bestandteil in der Arzneimittelforschungs verwendet . Funktionalisierte Isoxazolgerüste zeigen unterschiedliche biologische Aktivitäten wie Antikrebs-, Antioxidations-, Antibakterien- und antimikrobielle Aktivität . Die Kernstruktur von Isoxazol wurde in vielen Medikamenten gefunden, wie z. B. Sulfamethoxazol, Muscimol, Ibotensäure, Parecoxib und Leflunomid .

Synthesewege zu Isoxazolen

Im Bereich der synthetischen Chemie ist Isoxazol ein fünf-gliedriger heterozyklischer Bestandteil, der häufig in vielen im Handel erhältlichen Medikamenten vorkommt . Es ist immer unerlässlich, neue umweltfreundliche Synthesewege zu erschließen. Unter den verschiedenen neuartigen synthetischen Verfahren, die für die Isoxazolsynthese verwendet werden, verwenden die meisten Synthesemethoden Cu (I) oder Ru (II) als Katalysatoren für die (3 + 2) Cycloaddition . Diese Verbindung könnte zur Entwicklung alternativer metallfreier Synthesewege verwendet werden .

Lösungen für die Forschung in den Lebenswissenschaften

“this compound” wird auch in Lösungen für die Forschung in den Lebenswissenschaften verwendet . Die Forschung in den Lebenswissenschaften umfasst häufig die Untersuchung biologischer Systeme, um die Funktion von Zellen, Geweben und Organismen zu verstehen. Diese Verbindung könnte in verschiedenen Experimenten und Analysen in diesem Bereich verwendet werden.

Chromatographie und Massenspektrometrie

Diese Verbindung könnte in der Chromatographie und Massenspektrometrie verwendet werden . Dies sind analytische Verfahren, die verwendet werden, um Komponenten in einem Gemisch zu trennen, zu identifizieren und zu quantifizieren. Die Verbindung könnte in diesen Analysen als Standard oder als Zielanalyt verwendet werden.

Fortgeschrittene Batterietechnologie

“this compound” könnte möglicherweise in der fortgeschrittenen Batterietechnologie verwendet werden . In diesem Bereich suchen Forscher ständig nach neuen Materialien und Verbindungen, die die Leistung und Effizienz von Batterien verbessern können. Diese Verbindung könnte auf ihre elektrochemischen Eigenschaften und ihren potenziellen Einsatz in Batterietechnologien untersucht werden.

Zukünftige Richtungen

In the field of drug discovery, there is a growing interest in the development of new antibacterial agents with novel mechanisms of action . Compounds like “(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol” that belong to the isoxazole family could potentially be explored further for their pharmacological activities.

Wirkmechanismus

Mode of Action

Two mechanisms have been proposed for this 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism, and secondly, via a step-by-step mechanism through diradical intermediate formation .

Biochemical Pathways

Functionalized isoxazole scaffolds are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions are crucial for the compound’s role in modulating enzyme activity and protein function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can have significant implications for cell growth, differentiation, and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to bind to active sites of enzymes or regulatory regions of proteins allows it to modulate their activity, leading to changes in downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s influence on metabolite levels and metabolic processes can have far-reaching effects on cellular function . By modulating the activity of key metabolic enzymes, the compound can alter the flow of metabolites through different pathways, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins influences its distribution, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXNMBMOFWRJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649337 | |

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142210-97-6 | |

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)